3-Benzoyloxy-propylguanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride is a chemical compound with a unique structure that includes a benzoyloxypropyl group attached to a carbamimidoyl moiety, forming an azanium chloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride typically involves the reaction of 3-benzoyloxypropylamine with cyanamide under acidic conditions to form the carbamimidoyl intermediate. This intermediate is then treated with hydrochloric acid to yield the final azanium chloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of [N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
[N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the carbamimidoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzoyloxypropyl)guanidine
- N-(3-benzoyloxypropyl)urea
- N-(3-benzoyloxypropyl)thiourea
Uniqueness
[N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
19623-19-9 |
---|---|
Molecular Formula |
C11H16ClN3O2 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
3-benzoyloxypropyl(diaminomethylidene)azanium;chloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-11(13)14-7-4-8-16-10(15)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H4,12,13,14);1H |
InChI Key |
MOJUDOGZYKVGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC[NH+]=C(N)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.